Cas no 173387-83-2 (1-Bromo-4-(fluoromethylsulfonyl)benzene)
1-Bromo-4-(fluoromethylsulfonyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4-(fluoromethylsulfonyl)benzene
- 1-Bromo-4-(fluoromethylsulfonyl)benzene
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- Inchi: 1S/C7H6BrFO2S/c8-6-1-3-7(4-2-6)12(10,11)5-9/h1-4H,5H2
- InChI Key: LCDVQKOYADAUDA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)S(CF)(=O)=O
Computed Properties
- Exact Mass: 251.92559g/mol
- Monoisotopic Mass: 251.92559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5
- XLogP3: 2.3
1-Bromo-4-(fluoromethylsulfonyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7563207-0.05g |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95.0% | 0.05g |
$315.0 | 2025-02-24 | |
| Enamine | EN300-7563207-0.1g |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95.0% | 0.1g |
$470.0 | 2025-02-24 | |
| Enamine | EN300-7563207-0.25g |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95.0% | 0.25g |
$672.0 | 2025-02-24 | |
| Enamine | EN300-7563207-0.5g |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95.0% | 0.5g |
$1058.0 | 2025-02-24 | |
| Enamine | EN300-7563207-1.0g |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95.0% | 1.0g |
$1357.0 | 2025-02-24 | |
| Enamine | EN300-7563207-2.5g |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95.0% | 2.5g |
$2660.0 | 2025-02-24 | |
| Enamine | EN300-7563207-5.0g |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95.0% | 5.0g |
$3935.0 | 2025-02-24 | |
| Enamine | EN300-7563207-10.0g |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95.0% | 10.0g |
$5837.0 | 2025-02-24 | |
| 1PlusChem | 1P027RVB-50mg |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95% | 50mg |
$452.00 | 2024-06-19 | |
| 1PlusChem | 1P027RVB-100mg |
1-bromo-4-fluoromethanesulfonylbenzene |
173387-83-2 | 95% | 100mg |
$643.00 | 2024-06-19 |
1-Bromo-4-(fluoromethylsulfonyl)benzene Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-Bromo-4-(fluoromethylsulfonyl)benzene
Introduction to 1-Bromo-4-(fluoromethylsulfonyl)benzene (CAS No. 173387-83-2)
1-Bromo-4-(fluoromethylsulfonyl)benzene, identified by its Chemical Abstracts Service (CAS) number 173387-83-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aryl bromides and sulfonates, featuring a bromine substituent at the ortho position relative to a fluoromethylsulfonyl group. The unique structural arrangement of this molecule makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug discovery and development.
The fluoromethylsulfonyl moiety is a key feature of this compound, contributing to its reactivity and potential applications. Fluorosulfonates are known for their ability to enhance the metabolic stability and binding affinity of molecules, making them increasingly popular in medicinal chemistry. The presence of both bromine and fluoromethylsulfonyl groups provides multiple handles for further functionalization, allowing chemists to tailor the properties of derived compounds for specific biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 1-Bromo-4-(fluoromethylsulfonyl)benzene has emerged as a promising building block in this endeavor. Its structural features make it particularly useful for constructing heterocyclic compounds, which are widely employed in drug design due to their diverse biological activities. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways, offering insights into the development of new anti-inflammatory drugs.
One of the most compelling aspects of 1-Bromo-4-(fluoromethylsulfonyl)benzene is its role in synthesizing molecules with enhanced pharmacokinetic profiles. The fluorine atom, being highly electronegative, can influence the electronic properties of adjacent functional groups, thereby modulating the compound's solubility, permeability, and metabolic degradation. This characteristic is particularly valuable in designing drugs that require optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Recent studies have highlighted the utility of this compound in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. By incorporating 1-Bromo-4-(fluoromethylsulfonyl)benzene into the structure of these inhibitors, researchers have been able to develop molecules with improved selectivity and potency. The bromine atom serves as a reactive site for further chemical modifications, enabling the construction of complex scaffolds that can interact specifically with target proteins.
The agrochemical industry has also shown interest in 1-Bromo-4-(fluoromethylsulfonyl)benzene, leveraging its structural motifs to create novel pesticides and herbicides. These compounds often require specific functional groups to exhibit herbicidal or insecticidal activity. The combination of bromine and fluoromethylsulfonyl groups provides a versatile platform for designing molecules that can disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms.
In terms of synthetic methodologies, 1-Bromo-4-(fluoromethylsulfonyl)benzene can be prepared through various routes, including nucleophilic aromatic substitution reactions and sulfonylation processes. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have further expanded the synthetic possibilities, allowing for the efficient construction of complex derivatives. These synthetic advances have enabled researchers to explore a wider range of biological activities and optimize lead compounds for clinical development.
The pharmaceutical industry's reliance on intermediates like 1-Bromo-4-(fluoromethylsulfonyl)benzene underscores the importance of robust supply chains and high-quality manufacturing processes. Ensuring consistent purity and yield is crucial for downstream applications, where even minor impurities can significantly impact drug efficacy and safety. As a result, manufacturers specializing in fine chemicals have invested heavily in optimizing production methods to meet the stringent requirements of pharmaceutical clients.
Looking ahead, the future prospects for 1-Bromo-4-(fluoromethylsulfonyl)benzene appear promising as research continues to uncover new applications and synthetic strategies. The growing demand for innovative therapeutic agents ensures that intermediates like this will remain integral to drug discovery efforts worldwide. Additionally, advancements in computational chemistry and artificial intelligence are expected to accelerate the design and optimization of molecules derived from such intermediates, further enhancing their value in pharmaceutical development.
In conclusion,1-Bromo-4-(fluoromethylsulfonyl)benzene (CAS No. 173387-83-2) is a versatile compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable building block for synthesizing bioactive molecules with improved pharmacological properties. As research progresses,this compound will continue to play a crucial role in developing next-generation drugs and agrochemical products that address global health challenges.
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